molecular formula C20H19F2NO4 B6235282 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid CAS No. 2349536-94-1

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Cat. No. B6235282
CAS RN: 2349536-94-1
M. Wt: 375.4
InChI Key:
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Description

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid (FMCFPA) is a small molecule that has been studied for its potential applications in scientific research. FMCFPA is a fluorinated compound with a molecular weight of 413.45 g/mol, and is a member of the class of compounds known as difluoropentanoic acids. FMCFPA has been studied for its potential to act as a ligand for enzymes and as a potential drug target.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is not well understood. However, it is known that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid binds to enzyme active sites, and is able to modulate the activity of enzymes. (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has been shown to inhibit the activity of enzymes such as cytochrome P450, and to increase the activity of other enzymes such as phospholipase A2.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid are not well understood. However, it has been shown to act as a ligand for enzymes, and to modulate their activity. Additionally, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively stable, and has a low toxicity profile. However, there are some limitations to using (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid in lab experiments. It is not water soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, it has a relatively low solubility in aqueous solutions, so it must be used in concentrations that are suitable for the experiment.

Future Directions

There are several future directions for research on (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on enzymes. Additionally, further research is needed to explore the potential of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid as a drug target, and to develop new methods for its synthesis. Additionally, further research is needed to explore the potential of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid as a tool for studying enzyme regulation and for studying the effects of small molecule inhibitors on enzyme activity. Finally, further research is needed to explore the potential of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid as a tool for drug discovery and development.

Synthesis Methods

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid can be synthesized from 9H-fluoren-9-ylmethanol and 5,5-difluoropentanoic acid. The synthesis involves a multi-step process involving the condensation of the two reactants in the presence of a base, followed by a deprotection reaction and a hydrolysis reaction. The overall yield of the reaction is typically around 50%.

Scientific Research Applications

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has been studied for its potential applications in scientific research. It has been used as a ligand for enzymes, and as a potential drug target. Additionally, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has been used as a tool to study the regulation of enzyme activity and to study the effects of small molecule inhibitors on enzyme activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid is introduced. Finally, the amine protecting group is removed to yield the target compound.", "Starting Materials": [ "5,5-difluoropentanoic acid", "9H-fluorene", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-hydroxybenzotriazole (HOBt)", "N,N'-dicyclohexylcarbodiimide (DCC)", "Fmoc-protected amino acid", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "5,5-difluoropentanoic acid is reacted with DCC and NHS in DMF to form the activated ester", "The activated ester is then reacted with the Fmoc-protected amino acid in the presence of HOBt and DIPEA to form the Fmoc-protected amide", "The Fmoc group is removed using TFA in diethyl ether", "The resulting amine is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of DIPEA to form the Fmoc-protected amine", "The Fmoc group is removed again using TFA in diethyl ether", "The resulting amine is then reacted with the activated carboxylic acid in the presence of DIPEA to form the amide bond", "The amine protecting group is removed using TFA in the presence of TIPS to yield the target compound", "The target compound is purified using column chromatography with ethyl acetate and methanol as the eluent", "The final product is obtained as a white solid after drying under vacuum" ] }

CAS RN

2349536-94-1

Product Name

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4

Purity

95

Origin of Product

United States

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